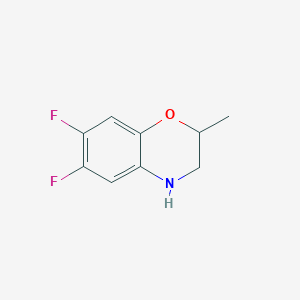

6,7-Difluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“6,7-Difluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine” is a chemical compound . It is related to Tegoprazan, a medicine for treating gastroesophageal reflux disease and erosive esophagitis .

Synthesis Analysis

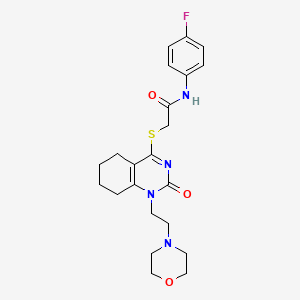

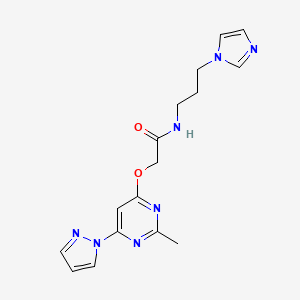

A series of pyrimidine conjugates containing a fragment of racemic 7,8-difluoro-3,4-dihydro-3-methyl-2H-1,4-benzoxazine and its (S)-enantiomer were synthesized by the reaction of nucleophilic substitution of chlorine in various chloropyrimidines .Molecular Structure Analysis

The molecular structure of “6,7-Difluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine” can be represented by the InChI code: 1S/C9H9F2NO/c1-5-4-12-8-2-6 (10)7 (11)3-9 (8)13-5/h2-3,5,12H,4H2,1H3 .Physical And Chemical Properties Analysis

The physical form of “6,7-Difluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine” is a powder . It has a molecular weight of 185.17 . The storage temperature is 4 degrees Celsius .Scientific Research Applications

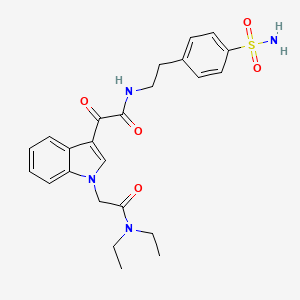

Antiviral Activity

Benzoxazine derivatives have been tested for their antiviral activity against various viruses such as herpes simplex virus type 1 (HSV-1) and influenza A (H1N1) virus. The structure of benzoxazine allows for the synthesis of conjugates that can be used in antiviral research .

Antitubercular Activity

Indole and oxochromenyl xanthenone derivatives, which are structurally related to benzoxazines, have been investigated for their antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis .

Fluorescence Enhancement

Benzoxazine derivatives can be used as fluorescence enhancement-type derivatizing reagents for amino compounds. They react with aliphatic primary amino compounds to afford strong fluorescent derivatives, which are useful in analytical chemistry for detecting and quantifying amino compounds .

Synthesis of Pyrimidine Conjugates

Benzoxazines can be used to synthesize pyrimidine conjugates, which have potential biological applications. The nucleophilic substitution reactions involved in their synthesis allow for the creation of diverse molecules with potential therapeutic properties .

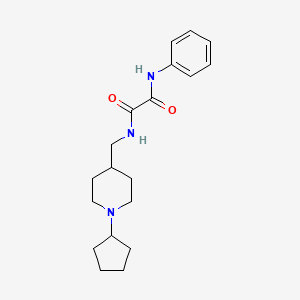

Development of Novel Pharmaceuticals

The structural flexibility and reactivity of benzoxazines make them suitable for developing novel pharmaceuticals. Their ability to form stable heterocyclic compounds is valuable in medicinal chemistry for creating new drugs with specific biological activities.

MDPI - Synthesis of Pyrimidine Conjugates SpringerOpen - Biological Potential of Indole Derivatives SpringerLink - Novel Fluorescence Enhancement-Type Derivatizing Reagent

Safety and Hazards

The safety information for “6,7-Difluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name |

6,7-difluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO/c1-5-4-12-8-2-6(10)7(11)3-9(8)13-5/h2-3,5,12H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNRZBWDGLUNUGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=CC(=C(C=C2O1)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Difluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3,5-Dichlorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B3001490.png)

![5-Bromo-2,6-dimethylimidazo[2,1-b][1,3]thiazole](/img/structure/B3001500.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(furan-2-yl)propan-2-yl)acrylamide](/img/structure/B3001504.png)